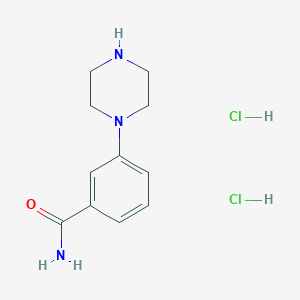
3-(Piperazin-1-yl)benzamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dihydrochlorure de 3-(pipérazin-1-yl)benzamide est un composé chimique qui présente un cycle pipérazine lié à un fragment benzamide. Ce composé est souvent utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques et de ses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du dihydrochlorure de 3-(pipérazin-1-yl)benzamide implique généralement la réaction de la pipérazine avec le chlorure de benzoyle dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le toluène, en présence d'une base comme la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le produit est ensuite purifié par recristallisation ou par des techniques de chromatographie .
Méthodes de production industrielle
Dans les milieux industriels, la production du dihydrochlorure de 3-(pipérazin-1-yl)benzamide peut impliquer des méthodes plus évolutives telles que la synthèse en continu. Cette méthode permet une production efficace et cohérente du composé en alimentant en continu les réactifs dans un réacteur et en collectant le produit. Cette approche minimise le besoin de grands réacteurs discontinus et peut améliorer le rendement global et la pureté du composé .
Analyse Des Réactions Chimiques
Types de réactions
Le dihydrochlorure de 3-(pipérazin-1-yl)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le cycle pipérazine peut être substitué par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés de la pipérazine substituée.
Applications de la recherche scientifique
Le dihydrochlorure de 3-(pipérazin-1-yl)benzamide a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Employé dans l'étude de l'inhibition enzymatique et de la liaison aux récepteurs.
Médecine : Investigé pour ses effets thérapeutiques potentiels, y compris ses activités antimicrobiennes et antipsychotiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du dihydrochlorure de 3-(pipérazin-1-yl)benzamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles et moduler leur activité, conduisant à divers effets biologiques. Par exemple, il peut agir comme un antagoniste des récepteurs de la dopamine et de la sérotonine, ce qui peut influencer les voies de signalisation des neurotransmetteurs.
Applications De Recherche Scientifique
3-(Piperazin-1-yl)benzamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Piperazin-1-yl)benzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist at dopamine and serotonin receptors, which can influence neurotransmitter signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(Pipérazin-1-yl)-1,2-benzothiazole : Connu pour son activité antibactérienne.
3-(Pipérazin-1-yl)oxolan-2-one : Utilisé dans la synthèse d'agents pharmaceutiques.
Unicité
Le dihydrochlorure de 3-(pipérazin-1-yl)benzamide est unique en raison de sa structure spécifique, qui lui permet d'interagir avec une variété de cibles biologiques. Cette polyvalence en fait un composé précieux à la fois dans les applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C11H17Cl2N3O |
|---|---|
Poids moléculaire |
278.18 g/mol |
Nom IUPAC |
3-piperazin-1-ylbenzamide;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14;;/h1-3,8,13H,4-7H2,(H2,12,15);2*1H |
Clé InChI |
HUUNJDIASCEFMX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC=CC(=C2)C(=O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11767576.png)
![N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11767578.png)
![8-Methoxy-2-methylbenzofuro[2,3-b]pyridine](/img/structure/B11767582.png)
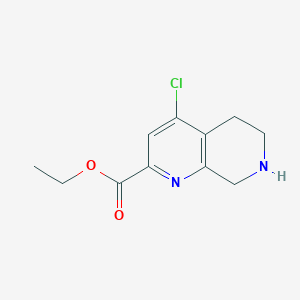
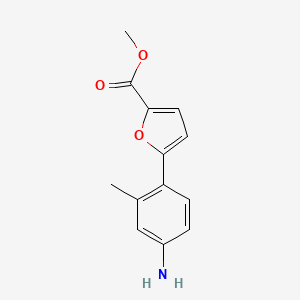
![2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11767618.png)
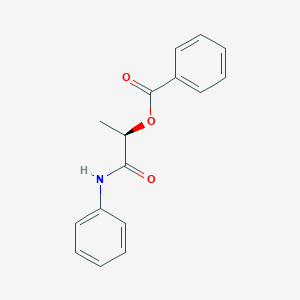
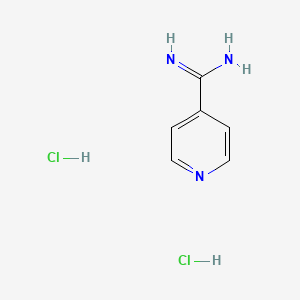
![Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate](/img/structure/B11767628.png)
![Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B11767632.png)
![6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B11767636.png)
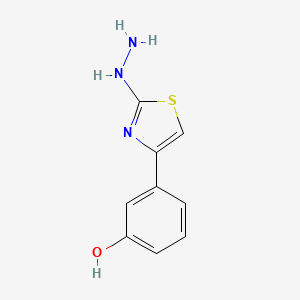
![N,N-Dimethylbenzo[d]isothiazol-6-amine](/img/structure/B11767644.png)

